

(R)-BMS-816336 CAS number and chemical properties

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Compound of Interest

Compound Name: (R)-BMS-816336

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An In-depth Technical Guide to (R)-BMS-816336

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and relevant experimental methodologies for **(R)-BMS-816336**, a potent and selective inhibitor of 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1). This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Identifiers

(R)-BMS-816336 is the (R)-enantiomer of BMS-816336. Its chemical identity is established by the following properties and identifiers.

Property	Value	Citation(s)
CAS Number	1009583-83-8	[1][2][3]
Molecular Formula	C ₂₁ H ₂₇ NO ₃	[1][2][3]
Molecular Weight	341.44 g/mol	[1][2][3]
IUPAC Name	(R)-2-(6-Hydroxy-2-phenyladamantan-2-yl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one	[4]
Synonyms	Compound 6n-1	[2][5]
Appearance	Solid	[3]
Solubility	Soluble in DMSO	[1]

Physicochemical and In Vitro Data

The following table summarizes key physicochemical and in vitro biological data for **(R)-BMS-816336**.

Parameter	Value	Species	Citation(s)
IC ₅₀ (11β-HSD1)	14.5 nM	Human	[1][2][5]
IC ₅₀ (11β-HSD1)	50.3 nM	Mouse	[1][2][5]
IC ₅₀ (11β-HSD1)	16 nM	Cynomolgus monkey	[1][2][5]

Biological Activity and Mechanism of Action

(R)-BMS-816336 is a potent and orally active inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] 11β-HSD1 is an enzyme that primarily acts as an oxoreductase in vivo, catalyzing the conversion of inactive cortisone to active cortisol within cells.[1][6] This intracellular glucocorticoid activation plays a crucial role in various physiological processes. The inhibition of 11β-HSD1 by **(R)-BMS-816336** reduces the intracellular concentration of

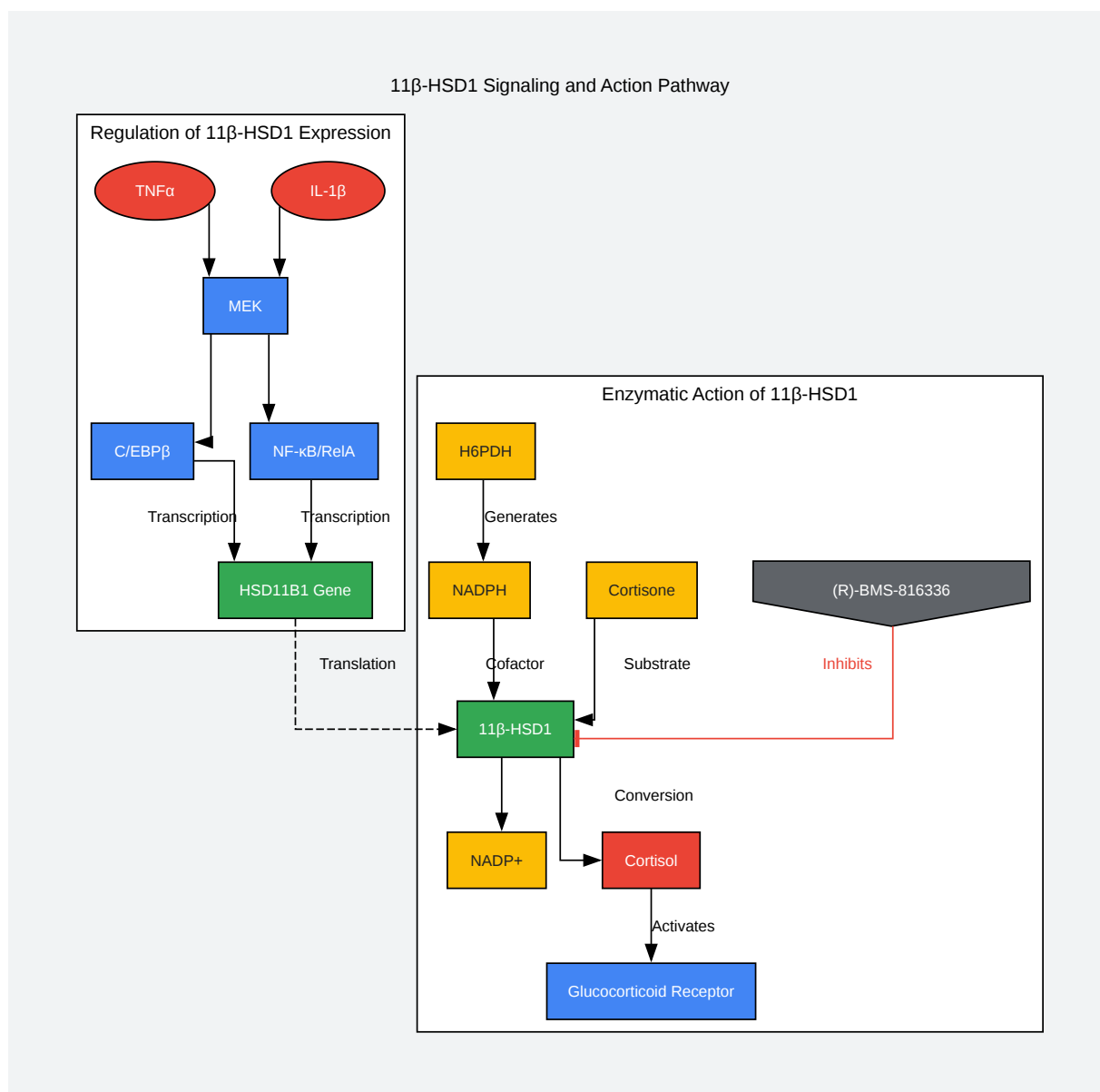
active glucocorticoids, making it a potential therapeutic agent for metabolic disorders such as type 2 diabetes.[7]

The activity of 11 β -HSD1 is dependent on the cofactor NADPH, which is supplied by the enzyme hexose-6-phosphate dehydrogenase (H6PDH) within the endoplasmic reticulum.[7]

The expression of 11 β -HSD1 can be induced by pro-inflammatory cytokines such as TNF α and IL-1 β through signaling pathways involving MEK, C/EBP β , and NF- κ B/RelA.[3]

Signaling Pathway of 11 β -HSD1 Regulation and Action

The following diagram illustrates the regulation of 11 β -HSD1 expression and its enzymatic action.



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Caption: Regulation of 11 β -HSD1 expression and its enzymatic activity.

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of **(R)-BMS-816336**, based on methodologies described in the scientific literature.

1. General Synthesis of **(R)-BMS-816336**

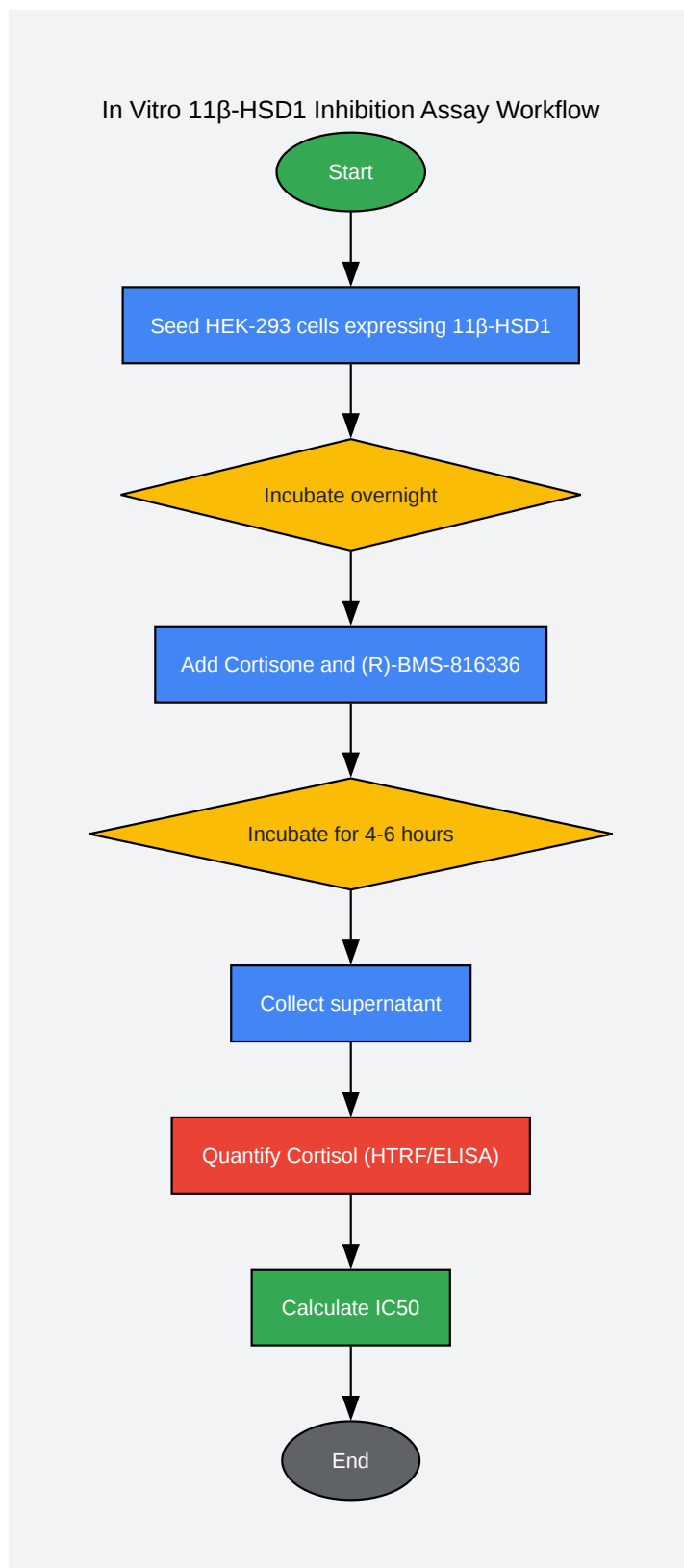
A likely synthetic route for **(R)-BMS-816336** would involve the coupling of a suitably protected adamantane derivative with a chiral azetidine moiety. The final steps would involve deprotection to yield the target compound. The synthesis of the related compound, BMS-816336, has been described, and a similar approach would be used for the (R)-enantiomer.

2. 11 β -HSD1 Inhibition Assay Protocol

The inhibitory activity of **(R)-BMS-816336** on 11 β -HSD1 can be assessed using a cell-based or biochemical assay.

- Cell-Based Assay:
 - HEK-293 cells stably expressing human 11 β -HSD1 are cultured in a suitable medium.
 - Cells are seeded in 96-well plates and incubated overnight.
 - The medium is replaced with a serum-free medium containing a known concentration of cortisone and varying concentrations of **(R)-BMS-816336**.
 - After a defined incubation period (e.g., 4-6 hours), the supernatant is collected.
 - The concentration of cortisol in the supernatant is quantified using a competitive immunoassay (e.g., HTRF or ELISA).
 - IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

The following diagram outlines a typical workflow for an in vitro 11 β -HSD1 inhibition assay.



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Caption: A generalized workflow for determining the in vitro IC₅₀ of **(R)-BMS-816336**.

In Vivo Studies

In vivo studies have demonstrated that **(R)-BMS-816336** is orally active.[1] It is noteworthy that in vivo, an interconversion between BMS-816336 and its enantiomer **(R)-BMS-816336** can occur through an intermediate ketone.[1] The ratio of the two enantiomers in plasma has been observed to vary across different species, including rats, dogs, and cynomolgus monkeys.[1] Clinical trials have been conducted to evaluate the safety, tolerability, and pharmacokinetics of BMS-816336 in healthy male subjects.[8][9]

Conclusion

(R)-BMS-816336 is a potent and selective inhibitor of 11 β -HSD1 with demonstrated in vitro and in vivo activity. Its mechanism of action, targeting the intracellular production of active glucocorticoids, presents a promising therapeutic strategy for metabolic diseases. The data and protocols summarized in this guide provide a valuable resource for researchers engaged in the study and development of 11 β -HSD1 inhibitors.

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